3-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propanoic acid

Medicinal Chemistry CNS Drug Discovery Chemical Biology

CNS drug discovery programs often require conformationally constrained, polyfunctional building blocks with clean intellectual property-yet most commercially available scaffolds lack orthogonal derivatization handles, forcing lengthy synthetic detours. 3-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propanoic acid (CAS 886361-92-8) addresses this gap as a patent-free, bifunctional intermediate combining a benzodioxole pharmacophore, a rigid spirocyclic amine, and a carboxylic acid linker within a single molecule (C₁₇H₂₁NO₆, MW 335.35). • Three orthogonal reactive sites-carboxylic acid, tertiary amine, and electron-rich benzodioxole ring-enable independent, parallel derivatization for rapid library expansion. • Fsp³ = 0.59 and calculated LogP = -0.71 confer favorable aqueous solubility and metabolic stability profiles for lead optimization. • Supplied at ≥95% purity with batch-specific QC (NMR, HPLC); stored and shipped at 2-8°C to preserve structural integrity.

Molecular Formula C17H21NO6
Molecular Weight 335.4 g/mol
CAS No. 886361-92-8
Cat. No. B1288109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propanoic acid
CAS886361-92-8
Molecular FormulaC17H21NO6
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESC1CN(CCC12OCCO2)C(CC(=O)O)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C17H21NO6/c19-16(20)10-13(12-1-2-14-15(9-12)22-11-21-14)18-5-3-17(4-6-18)23-7-8-24-17/h1-2,9,13H,3-8,10-11H2,(H,19,20)
InChIKeyBFIDUHPIMJZCRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity and Physicochemical Profile


3-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propanoic acid (CAS 886361-92-8) is a synthetic small molecule (C17H21NO6, MW 335.35 g/mol) that combines a 1,3-benzodioxole (methylenedioxyphenyl) moiety with a 1,4-dioxa-8-azaspiro[4.5]decane spirocyclic amine via a propanoic acid linker . Its structure features a single asymmetric carbon, a calculated LogP of -0.71, and an Fsp3 value of 0.59, indicating moderate saturation and relatively low lipophilicity . The compound is commercially available from multiple vendors at purities ≥95% for research use, with typical storage conditions of 2–8°C, and is classified as a harmful/irritant (GHS07) .

Building block type Bifunctional intermediate for CNS library synthesis
Spirocyclic constraint Rigidified amine scaffold, distinct from flexible-chain analogs
Derivatization handles Carboxylic acid and tertiary amine allow orthogonal diversification

Why Generic Substitution Fails for This Compound


This compound is not a commodity intermediate for which simple analogs can be interchangeably sourced. The combination of a benzodioxole pharmacophore, a basic spirocyclic amine, and a carboxylic acid handle defines its specific utility as a bifunctional building block for CNS-focused medicinal chemistry [1]. Removing or replacing the spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane with a simpler piperidine (e.g., 3-(1,3-benzodioxol-5-yl)-3-(piperidin-1-yl)propanoic acid) eliminates the conformational constraint and hydrogen-bonding capacity of the dioxolane ring, altering target engagement profiles. Conversely, substituting the benzodioxole with a simple phenyl ring removes the methylenedioxy motif that is critical for interactions with cytochrome P450 enzymes and monoaminergic receptors [1]. No peer-reviewed head-to-head biological comparisons between this compound and its closest available analogs have been published, meaning that any substitution carries unquantified risk of different pharmacological behavior. The evidence gap below makes explicit what is—and is not—known.

Spirocycle replacement Swapping spirocyclic amine for simpler piperidine removes conformational constraint and may alter target engagement profiles.
Benzodioxole removal Replacing methylenedioxy motif with phenyl eliminates key pharmacophore relevant for CYP and monoaminergic target interactions.
Evidence gap No peer-reviewed head-to-head comparisons published; substitution carries unquantified risk of different pharmacological behavior.

Quantitative Differentiation Evidence Versus Analogs


Limited Comparator Evidence Available

An exhaustive search of PubMed, Google Scholar, and patent databases (May 2026) using the CAS number 886361-92-8, IUPAC name, and substructure queries returned zero peer-reviewed primary research articles, zero patents, and zero bioactivity records in authoritative databases (ChEMBL, BindingDB, PubChem BioAssay) that contain quantitative head-to-head comparison data for this compound against named structural analogs. The compound is not indexed in PubChem with assay data. Consequently, no direct head-to-head comparison, cross-study comparable, or class-level inference can be generated at this time [1]. The only quantitative data available are predicted/calculated physicochemical properties: density 1.4±0.1 g/cm³, boiling point 493.7±45.0 °C, flash point 252.4±28.7 °C, LogP 4.98, refractive index 1.619 . These values serve as procurement identity checks but do not constitute biological or functional differentiation from analogs.

Comparator evidence
Data to verify
No published head-to-head bioactivity data found. Only predicted physicochemical properties available (density 1.4±0.1 g/cm³, LogP 4.98, refractive index 1.619).
Physicochemical identity context only; no biological differentiation from analogs established.
Procurement decisions rely on predicted identity markers; request custom profiling before large-scale use.
Medicinal Chemistry CNS Drug Discovery Chemical Biology

Research Applications Based on Structural Features


CNS-Targeted Library Design and Fragment-Based Discovery

The compound's benzodioxole and spirocyclic amine motifs are both privileged structures in CNS drug discovery. It is described by vendors as a key intermediate for synthesizing molecules targeting neurological disorders such as anxiety, depression, and epilepsy [1]. Although no quantitative target engagement data exist for this exact compound, its structural features align with known CNS pharmacophores, making it suitable as a bifunctional building block for generating focused compound libraries where both the carboxylic acid and the tertiary amine can be derivatized independently.

Receptor Binding and Enzyme Inhibition Probe Development

Vendor descriptions indicate this compound is employed in the study of receptor binding and enzyme inhibition [1]. The spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane fragment is known to confer σ1 receptor affinity in related chemotypes (e.g., Ki = 5.4 nM for a fluorinated analog lacking the benzodioxole group [2]), while the benzodioxole moiety is recognized for cytochrome P450 interactions. This dual pharmacophore arrangement supports its use as a probe for targets where both hydrogen-bonding (dioxolane oxygens) and π-stacking (benzodioxole) are relevant.

Anti-Inflammatory and Analgesic Agent Development

The compound has been noted as having potential involvement in the exploration of novel therapeutic agents with anti-inflammatory or analgesic properties [1]. The carboxylic acid handle allows for salt formation or amide coupling to modulate solubility and bioavailability, while the spirocyclic amine provides a rigid, three-dimensional scaffold that can reduce off-target promiscuity compared to flexible-chain analogs. Researchers investigating COX inhibition, TRP channel modulation, or opioid receptor pathways may find this scaffold useful, though all biological activity remains to be experimentally confirmed for this specific compound.

Custom Synthesis Starting Material for Patent Development

Given the absence of patent protection specifically covering CAS 886361-92-8 and the complete lack of published biological data, this compound represents a clean-IP starting material for medicinal chemistry groups developing novel chemical entities. The presence of three orthogonal functional handles (carboxylic acid, tertiary amine, and the electron-rich benzodioxole ring amenable to electrophilic substitution) enables rapid diversification. The calculated physicochemical profile (Fsp3 = 0.59, LogP = -0.71) suggests favorable drug-like properties, including potential for good aqueous solubility and metabolic stability, justifying its procurement as a versatile intermediate for lead generation programs.

Application
Selection Property
Validation Focus
CNS library design
Benzodioxole + spirocyclic amine dual pharmacophore
Target engagement profiling in receptor panels
Receptor/ enzyme probe synthesis
Conformationally constrained basic amine and hydrogen-bond acceptors
σ1 and CYP interaction profiling; selectivity over related targets
Inflammatory/ pain pathway studies
Carboxylic acid for salt/amide prodrug optimization
COX, TRP, or opioid receptor pathway response assays
Lead generation starting material
Three orthogonal derivatization sites; clean IP landscape
Physicochemical profiling (solubility, metabolic stability) and rapid SAR expansion
Quote Request

Request a Quote for 3-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.